molecular formula C19H26N2O4S2 B2458278 2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide CAS No. 941900-36-3

2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2458278
CAS No.: 941900-36-3
M. Wt: 410.55
InChI Key: FJEUFZFWXMIUCJ-UHFFFAOYSA-N
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Description

2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes multiple methyl groups and sulfonylamino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the sulfonylation of aniline derivatives followed by alkylation and subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: This compound may be used in studies involving enzyme inhibition or as a probe to understand biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which 2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-methylphenylsulfonamido)acetate: Shares the sulfonylamino functionality but differs in the overall structure and substituents.

    4-Hydroxy-3-methoxyphenylacetone: Contains similar aromatic groups but lacks the sulfonylamino group.

Uniqueness

What sets 2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide apart is its combination of multiple methyl groups and sulfonylamino functionalities, which can confer unique chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S2/c1-13(2)20-26(22,23)19-12-18(15(4)11-16(19)5)21(6)27(24,25)17-9-7-14(3)8-10-17/h7-13,20H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEUFZFWXMIUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2C)C)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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